Felbamate

Description

This compound is an anticonvulsant drug used in the treatment of epilepsy. In particular, in the adult patient population, it can be employed to treat partial seizures (with and without generalization). Alternatively, it is used to treat partial and generalized seizures associated with Lennox-Gastaut syndrome in children. It has a weak inhibitory effect on GABA receptor binding sites.

This compound is an Anti-epileptic Agent. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.

This compound is a dicarbamate derivative anticonvulsant that is typically used in combination with other antiepileptic medications for refractory partial onset or generalized seizures. This compound has been associated with multiple cases of aplastic anemia and acute liver failure and its use is now restricted.

This compound is a propanediol compound with anticonvulsant and antiepileptic properties. Although the exact mechanism of action is unknown, this compound may be an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex, thereby blocking the effects of the excitatory amino acids, suppressing neuronal firing, and preventing seizure activity. This compound also has weak inhibitory effects on gamma-aminobutyric acid (GABA) receptor binding sites which may contribute to its inhibitory effect on neuronal excitatory.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and has 3 approved and 1 investigational indication. This drug has a black box warning from the FDA.

This compound is an anticonvulsant drug used in the treatment of epilepsy. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children. It has a weak inhibitory effect on GABA receptor binding sites.

A PEGylated phenylcarbamate derivative that acts as an antagonist of NMDA RECEPTORS. It is used as an anticonvulsant, primarily for the treatment of SEIZURES in severe refractory EPILEPSY.

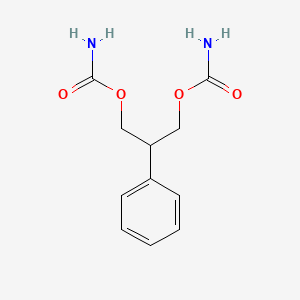

Structure

3D Structure

Properties

IUPAC Name |

(3-carbamoyloxy-2-phenylpropyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGXYQFOCVYPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023041 | |

| Record name | Felbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Felbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015084 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, Sparingly soluble in water, methanol, ethanol, acetone and chloroform; freely soluble in DSMO, 1-methyl-2-pyrrolidinone and DMF., 7.42e-01 g/L | |

| Record name | Felbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYL-1,3-PROPANEDIOL DICARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Felbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015084 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White powder | |

CAS No. |

25451-15-4 | |

| Record name | Felbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25451-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felbamate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025451154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | felbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Felbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropane-1,3-diyl dicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FELBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72RBB02N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYL-1,3-PROPANEDIOL DICARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Felbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015084 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151-153 °C, 151.5 °C | |

| Record name | Felbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYL-1,3-PROPANEDIOL DICARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Felbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015084 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Felbamate's Mechanism of Action on NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication utilized in the management of refractory epilepsy, particularly for partial seizures and seizures associated with Lennox-Gastaut syndrome.[1][2] Its clinical efficacy is attributed to a unique and multifaceted mechanism of action that distinguishes it from many other anti-seizure drugs. A primary and extensively studied aspect of its pharmacological profile is its modulatory effect on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][3] Excessive activation of NMDA receptors is implicated in the pathophysiology of seizures, and this compound's ability to inhibit these receptors contributes significantly to its anticonvulsant properties.[3] This document provides an in-depth examination of the molecular interactions between this compound and the NMDA receptor, detailing the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the specific binding sites involved.

Core Mechanism of Action at the NMDA Receptor

This compound's action on the NMDA receptor is complex, characterized by several key features:

-

Subtype Selectivity: this compound exhibits a modest but significant selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit.[1][4] This preference for GluN2B-containing receptors may contribute to its distinct clinical profile and potentially more favorable neurobehavioral safety compared to non-selective NMDA antagonists.[4][5]

-

Noncompetitive Antagonism: The inhibitory action of this compound is noncompetitive with respect to the co-agonists glutamate (or NMDA) and glycine.[1] This means it does not bind directly to the glutamate or glycine recognition sites to block receptor activation.

-

Channel Blocking and Gating Modification: Evidence suggests this compound acts as an open-channel blocker, physically occluding the ion channel pore when the receptor is in an active state.[6][7] Furthermore, it is described as a "gating modifier," influencing the transition of the receptor between resting, activated, and desensitized states.[8] this compound shows a higher affinity for the open and desensitized states of the NMDA channel, a property that leads to a use-dependent block.[8][9] This means its inhibitory effect is more pronounced with higher frequencies of receptor activation, such as those occurring during seizure activity.[8]

-

Allosteric Modulation: this compound interacts with a unique site within the external vestibule of the receptor's ion channel.[1][10] This interaction allosterically modulates the receptor's function. For instance, while inhibiting channel current, this compound has been shown to enhance the binding affinity of NMDA for the GluN2B receptor subtype.[1][11]

Quantitative Data Summary

The interaction of this compound with NMDA receptors has been quantified across various studies using different experimental systems. The following tables summarize key inhibitory concentrations (IC50) and dissociation constants (Kd).

Table 1: this compound Inhibitory Concentration (IC50) at Recombinant NMDA Receptor Subtypes

| NMDA Receptor Subtype | IC50 (mM) | Experimental System | Reference(s) |

| NR1a/NR2A | 2.6 | HEK 293 Cells | [4] |

| NR1/NR2A | 8.56 | Xenopus Oocytes | [1] |

| NR1a/NR2B | 0.52 | HEK 293 Cells | [4] |

| NR1/NR2B | 0.93 | Xenopus Oocytes | [1] |

| NR1a/NR2C | 2.4 | HEK 293 Cells | [4] |

| NR1/NR2C | 2.02 | Xenopus Oocytes | [1] |

Data presented as the concentration of this compound required to inhibit 50% of the NMDA- and glycine-evoked current.

Table 2: State-Dependent Dissociation Constants (Kd) of this compound

| NMDA Receptor State | Dissociation Constant (Kd) (µM) | Experimental System | Reference(s) |

| Resting (Closed) | ~200 | Rat Hippocampal Neurons | [8] |

| Activated (Open) | ~110 | Rat Hippocampal Neurons | [8] |

| Desensitized | ~55 | Rat Hippocampal Neurons | [8] |

| Resting (Closed) | ~300 | Rat Hippocampal Neurons | [11] |

| Open/Desensitized | ~70 | Rat Hippocampal Neurons | [11] |

Data represent the calculated affinity of this compound for the NMDA receptor in different conformational states.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Electrophysiological Recordings (Patch-Clamp)

This is the primary method for assessing the functional effects of this compound on NMDA receptor ion channel activity.

-

Objective: To measure the flow of ions (current) through NMDA receptors in the presence and absence of this compound and to determine the kinetics of the block.

-

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK) 293 cells or Xenopus oocytes are transfected with plasmids encoding specific NMDA receptor subunits (e.g., NR1 and NR2A, NR2B, or NR2C).[1][4] Alternatively, primary neuronal cultures, such as rat hippocampal neurons, are used to study native receptors.[7][8]

-

Recording Configuration: The whole-cell voltage-clamp configuration is most commonly used.[7][12] A glass micropipette filled with an intracellular-like solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell. The membrane potential is "clamped" at a fixed value (e.g., -60 mV).[4][13]

-

Solutions: The external (bath) solution contains ions mimicking the extracellular environment, along with NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) to activate the receptors.[4][14] The internal (pipette) solution mimics the intracellular environment.

-

Drug Application: this compound is applied to the cells via perfusion of the external solution at varying concentrations. NMDA receptor currents are recorded before, during, and after this compound application to assess the degree of inhibition.

-

Data Analysis: The peak and steady-state current amplitudes are measured. Concentration-response curves are generated by plotting the percentage of current inhibition against the this compound concentration, from which the IC50 value is calculated.[4]

-

Radioligand Binding Assays

These assays are used to investigate this compound's interaction with specific binding sites on the NMDA receptor complex.

-

Objective: To determine if this compound competes for binding with known ligands of the NMDA receptor channel or modulatory sites.

-

Methodology:

-

Tissue Preparation: Membranes are prepared from specific brain regions, such as the rat forebrain, which are rich in NMDA receptors.[6]

-

Incubation: The prepared membranes are incubated with a specific radiolabeled ligand (e.g., [3H]dizocilpine, which binds within the ion channel pore) and varying concentrations of unlabeled this compound.[6]

-

Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters (representing bound ligand) is quantified using liquid scintillation counting.

-

Data Analysis: The ability of this compound to displace the radioligand is measured. Competitive inhibition of [3H]dizocilpine binding indicates that this compound interacts with the channel-blocking site.[6] Similar experiments using radioligands for the glycine site (e.g., [3H]5,7-dichlorokynurenic acid) have shown that this compound does not act at this location.[6]

-

Site-Directed Mutagenesis

This molecular biology technique is employed to pinpoint the specific amino acid residues that form the this compound binding site.

-

Objective: To identify the molecular determinants of the this compound binding pocket.

-

Methodology:

-

Mutant Receptor Generation: Plasmids containing the cDNA for NMDA receptor subunits (e.g., NR1, NR2B) are used as templates. Specific codons are altered to substitute individual amino acid residues hypothesized to be part of the binding site.

-

Expression and Recording: The mutated receptor subunits are then expressed in a host system (e.g., HEK 293 cells), and patch-clamp electrophysiology is performed as described above.

-

Data Analysis: The potency of this compound (IC50) is determined for each mutant receptor. A significant decrease in potency (i.e., a higher IC50) for a specific mutation indicates that the mutated residue is critical for this compound binding. Through this method, residues V644 and T648 in the NR1 subunit, and L643 and T647 in the NR2B subunit, have been identified as the major components of the this compound binding site within the external vestibule of the channel pore.[10][15]

-

Visualizations

NMDA Receptor Signaling and this compound's Point of Intervention

Caption: this compound blocks the NMDA receptor ion channel, reducing Ca²+ influx and subsequent excitotoxicity.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for determining this compound's IC50 on recombinant NMDA receptors using patch-clamp.

Logical Diagram of this compound's State-Dependent Binding

Caption: this compound preferentially binds to and stabilizes the open and desensitized states of the NMDA receptor.

References

- 1. Subtype-selective antagonism of N-methyl-D-aspartate receptors by this compound: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the anticonvulsant this compound: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use-dependent inhibition of the N-methyl-D-aspartate currents by this compound: a gating modifier with selective binding to the desensitized channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular determinants of the anticonvulsant this compound binding site in the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the Gating Conformational Changes in the this compound Binding Site in NMDA Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. axolbio.com [axolbio.com]

- 14. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Felbamate's Dual-Action Mechanism: A Technical Guide on its Modulation of GABAergic and Glutamatergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felbamate is an anticonvulsant medication with a complex and multifaceted mechanism of action that distinguishes it from other antiepileptic drugs. Its clinical efficacy, particularly in refractory epilepsy and Lennox-Gastaut syndrome, is attributed to its dual modulatory effects on the two primary neurotransmitter systems in the central nervous system: the excitatory glutamatergic system and the inhibitory GABAergic system. This technical guide provides an in-depth exploration of this compound's interactions with N-methyl-D-aspartate (NMDA) receptors and γ-aminobutyric acid type A (GABA-A) receptors. It presents quantitative data on its receptor subtype selectivity, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways and experimental workflows.

Modulation of the Glutamatergic System: NMDA Receptor Antagonism

This compound's primary mechanism for dampening excitatory neurotransmission is through its antagonism of NMDA receptors. This action is complex, with evidence suggesting multiple interaction sites and a notable selectivity for specific receptor subtypes.

Mechanism of Action at the NMDA Receptor

This compound's antagonism of NMDA receptors is characterized by its subunit selectivity, with a preferential blockade of receptors containing the NR2B subunit.[1][2] The precise binding site remains a subject of investigation, with several proposed mechanisms:

-

Glycine Co-agonist Site: Some studies suggest that this compound may act as an antagonist at the strychnine-insensitive glycine recognition site on the NMDA receptor complex.[3] The anticonvulsant effects of this compound can be blocked by glycine, supporting this hypothesis.[4]

-

Channel Blocking and Allosteric Modulation: Other evidence points towards this compound interacting with the channel-blocking site within the NMDA receptor ionophore. At a concentration of 1 mM, this compound competitively inhibits the binding of the channel blocker [3H]dizocilpine.[5] At higher concentrations (3 mM), it also demonstrates an allosteric action by reducing the maximal saturation binding.[5]

-

Unique Allosteric Site on the NR2B Subunit: The interaction is noncompetitive with respect to NMDA and glycine and is not voltage-dependent.[2] This suggests that this compound may bind to a unique site on the NR2B subunit, which then allosterically modulates the glutamate binding site.[2]

Quantitative Data: NMDA Receptor Subtype Selectivity

The inhibitory potency of this compound varies significantly across different NMDA receptor subtypes, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from electrophysiological studies.

| NMDA Receptor Subunit Composition | IC50 (mM) | Experimental System | Reference |

| NR1a/NR2A | 2.6 | Human Embryonic Kidney (HEK) 293 Cells | [1] |

| NR1a/NR2B | 0.52 | Human Embryonic Kidney (HEK) 293 Cells | [1] |

| NR1a/NR2C | 2.4 | Human Embryonic Kidney (HEK) 293 Cells | [1] |

| NR1/NR2A | 8.56 | Xenopus Oocytes | [2] |

| NR1/NR2B | 0.93 | Xenopus Oocytes | [2] |

| NR1/NR2C | 2.02 | Xenopus Oocytes | [2] |

Signaling Pathway: NMDA Receptor Antagonism by this compound

Caption: this compound's antagonism of the NMDA receptor, primarily at NR2B-containing subtypes.

Modulation of the GABAergic System: GABA-A Receptor Potentiation

In addition to its effects on the glutamatergic system, this compound also modulates inhibitory neurotransmission by potentiating the function of GABA-A receptors. This action is also subunit-selective, leading to a nuanced effect on GABAergic circuits.

Mechanism of Action at the GABA-A Receptor

This compound positively modulates GABA-A receptors, meaning it enhances the effect of GABA without directly activating the receptor itself.[6] This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a reduced likelihood of firing an action potential. The modulatory effect of this compound is dependent on the specific subunit composition of the GABA-A receptor.

Quantitative Data: GABA-A Receptor Subunit Selectivity

This compound's effect on GABA-A receptors is highly dependent on the subunits that make up the receptor complex. Studies in Xenopus oocytes have shown that this compound's modulatory action ranges from potentiation to inhibition depending on the subunit combination.

| GABA-A Receptor Subunit Combination | Effect of this compound (300 µM) on GABA-evoked Currents | Reference |

| α1β2γ2S | Potentiation (37-50% enhancement) | [7] |

| α1β3γ2S | Potentiation | [6] |

| α2β2γ2S | Potentiation (19-24% enhancement) | [7] |

| α2β3γ2S | Potentiation | [6] |

| Receptors containing α4, δ, or γ2L subunits | Inhibition | [7] |

Signaling Pathway: GABA-A Receptor Potentiation by this compound

Caption: this compound's positive allosteric modulation of specific GABA-A receptor subtypes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on glutamatergic and GABAergic systems.

Whole-Cell Voltage-Clamp Electrophysiology for NMDA Receptor Currents

This protocol is adapted from studies investigating the effects of this compound on recombinant NMDA receptors expressed in cell lines.[1][8]

Objective: To measure the inhibitory effect of this compound on currents mediated by specific NMDA receptor subtypes.

1. Cell Culture and Transfection:

- Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

- Co-transfect cells with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1a and NR2B) using a suitable transfection reagent (e.g., lipofectamine). A marker gene such as green fluorescent protein (GFP) can be co-transfected for easy identification of transfected cells.

- Plate cells on glass coverslips and allow 24-48 hours for receptor expression.

2. Electrophysiological Recording:

- Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

- Continuously perfuse the chamber with an external solution containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl2, and 0.01 glycine (to potentiate NMDA receptor activation), with the pH adjusted to 7.3.

- Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2.

- Establish a whole-cell patch-clamp configuration on a GFP-positive cell.

- Clamp the membrane potential at -60 mV.

3. Data Acquisition and Analysis:

- Apply NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) to the cell using a rapid solution exchange system to evoke an inward current.

- After establishing a stable baseline response, co-apply varying concentrations of this compound with the NMDA/glycine solution.

- Record the peak current amplitude in the absence and presence of this compound.

- Construct a concentration-response curve by plotting the percentage of inhibition against the this compound concentration.

- Fit the data to the Hill equation to determine the IC50 value for this compound's inhibition of the specific NMDA receptor subtype.

Radioligand Binding Assay for NMDA Receptor Interaction

This protocol is based on studies investigating this compound's interaction with the NMDA receptor channel blocker site.[5]

Objective: To determine if this compound interacts with the NMDA receptor ion channel.

1. Membrane Preparation:

- Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the membranes.

- Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer.

- Resuspend the final pellet in the assay buffer.

2. Binding Assay:

- In a multi-well plate, combine the membrane preparation, the radioligand [3H]dizocilpine (MK-801), and varying concentrations of unlabeled this compound.

- Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor like unlabeled MK-801).

- Incubate the plate at room temperature for a sufficient time to reach equilibrium.

3. Separation and Counting:

- Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

- Wash the filters with ice-cold buffer to remove any unbound radioligand.

- Place the filters in scintillation vials with scintillation fluid.

- Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the concentration of this compound.

- Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]dizocilpine.

- Calculate the dissociation constant (Kb) from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol provides a general framework for assessing the impact of this compound on extracellular levels of glutamate and GABA in the brain of a living animal.[9]

Objective: To measure changes in extracellular glutamate and GABA concentrations in a specific brain region following this compound administration.

1. Surgical Implantation of Microdialysis Probe:

- Anesthetize the experimental animal (e.g., a rat).

- Secure the animal in a stereotaxic frame.

- Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or cortex).

- Secure the cannula to the skull with dental cement.

- Allow the animal to recover from surgery.

2. Microdialysis Procedure:

- On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.

- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

- Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

- After collecting baseline samples, administer this compound to the animal (e.g., via intraperitoneal injection).

- Continue to collect dialysate samples to monitor changes in neurotransmitter levels.

3. Sample Analysis:

- Analyze the collected dialysate samples to determine the concentrations of glutamate and GABA. This is typically done using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

- The amino acids in the dialysate are often derivatized with a fluorescent tag (e.g., o-phthaldialdehyde) before separation on the HPLC column.

4. Data Analysis:

- Calculate the baseline concentration of each neurotransmitter.

- Express the post-drug concentrations as a percentage of the baseline.

- Use statistical analysis to determine if this compound administration significantly alters the extracellular levels of glutamate and/or GABA.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a whole-cell patch-clamp electrophysiology experiment.

Caption: A generalized workflow for a whole-cell patch-clamp electrophysiology experiment.

Conclusion

This compound's dual action on both excitatory and inhibitory neurotransmitter systems provides a compelling explanation for its broad-spectrum anticonvulsant activity. By antagonizing NMDA receptors, particularly those containing the NR2B subunit, it effectively reduces excessive glutamatergic excitation, a key factor in seizure generation and propagation. Concurrently, its subunit-selective potentiation of GABA-A receptors enhances inhibitory tone in specific neuronal circuits. This combined mechanism of action, targeting both sides of the excitatory-inhibitory balance, likely underlies its efficacy in treating severe and refractory forms of epilepsy. Further research into the precise molecular interactions of this compound with its receptor targets will continue to refine our understanding of its therapeutic effects and may guide the development of future anticonvulsant drugs with improved efficacy and safety profiles.

References

- 1. This compound block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtype-selective antagonism of N-methyl-D-aspartate receptors by this compound: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Excitatory amino acid neurotransmission through both NMDA and non-NMDA receptors is involved in the anticonvulsant activity of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-Demonstrates-Subunit-Selective-Activity-in-Recombinant-GABA-A-Receptors- [aesnet.org]

- 8. This compound but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Felbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of felbamate, an anti-epileptic drug, in key preclinical models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Introduction

This compound (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication used in the treatment of refractory epilepsy. Understanding its pharmacokinetic and metabolic profile in preclinical species is crucial for interpreting efficacy and safety data and for predicting its behavior in humans. This guide summarizes key findings from studies in rodents (rats and mice) and non-rodents (dogs and rabbits), providing a valuable resource for researchers in the field of drug development.

Pharmacokinetics of this compound in Preclinical Models

This compound exhibits generally good absorption and distribution characteristics across the preclinical species studied. The primary route of elimination is through both renal excretion of unchanged drug and hepatic metabolism.

Absorption

Oral absorption of this compound is reported to be complete in rats, rabbits, and dogs.[1] Peak plasma concentrations (Cmax) and the time to reach Cmax (Tmax) are dose-dependent.[1]

Distribution

This compound distributes readily into tissues, including crossing the blood-brain barrier and the placenta in rats.[1] No tissue accumulation has been observed.[1] Plasma protein binding is relatively low, ranging from 22.4% to 35.9% in rats, rabbits, and dogs.[1] The volume of distribution varies across species.[1]

Metabolism

This compound is extensively metabolized in the liver. In vitro studies have identified cytochrome P450 enzymes CYP3A4 and CYP2E1 as being involved in its metabolism.[2] The major metabolic pathways include hydroxylation and conjugation.[3]

Two major metabolites have been identified across species:

-

p-hydroxythis compound (p-OHF) : 2-(4-hydroxyphenyl)-1,3-propanediol dicarbamate[3]

-

2-hydroxythis compound : 2-hydroxy-2-phenyl-1,3-propanediol dicarbamate[3]

A minor metabolite, monocarbamate this compound (2-phenyl-1,3-propanediol monocarbamate), has also been detected.[3][4] These metabolites are largely considered to be inactive.[4] A significant portion of the metabolites are excreted in conjugated form.[3]

Excretion

The primary route of elimination for this compound and its metabolites is via the urine, accounting for 58-87.7% of the administered dose in rats, rabbits, and dogs.[1] Fecal excretion is a less significant route, accounting for 7-23.7% of the dose.[1] Biliary excretion is also a notable route of elimination, with p-hydroxythis compound being the major biliary metabolite.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) |

| Rat | 100 | 13.9 - 185.9 | 1 - 8 | 2 - 16.7 |

| Rabbit | 100 | 19.1 - 161.9 | 8 - 24 | 7.2 - 17.8 |

| Dog | 100 | 12.6 - 168.4 | 3 - 7 | 4.1 - 4.5 |

Data compiled from reference[1]. Note that Cmax, Tmax, and half-life are presented as ranges as they were observed to be dose-dependent.

Table 2: Other Key Pharmacokinetic Parameters of this compound

| Parameter | Rat | Rabbit | Dog |

| Volume of Distribution (% of body weight) | 131 | 54 | 72 |

| Plasma Protein Binding (%) | 22.4 - 35.9 | 22.4 - 35.9 | 22.4 - 35.9 |

| Overall Plasma Clearance (mL/h/kg) | 327 | 52 | 108 |

| Renal Clearance (% of total clearance) | 20 - 35 | 20 - 35 | 20 - 35 |

| Hepatic Clearance (% of total clearance) | 65 - 80 | 65 - 80 | 65 - 80 |

Data compiled from reference[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacokinetics and metabolism of this compound in preclinical models.

Animal Models and Husbandry

-

Species: Male and female Sprague-Dawley rats, New Zealand White rabbits, and Beagle dogs are commonly used.

-

Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle. For excretion balance studies, animals are housed individually in metabolic cages.

-

Diet: Standard laboratory chow and water are provided ad libitum, except for a pre-dose fasting period when required by the study design.

Drug Administration

-

Oral Administration: For oral dosing, this compound is typically suspended in a vehicle such as 0.5% methylcellulose. The formulation is administered via oral gavage for rodents and in gelatin capsules for dogs.

-

Intravenous Administration: For intravenous administration, this compound is dissolved in a suitable vehicle, such as a mixture of polyethylene glycol and saline, and administered via a cannulated vein (e.g., femoral vein in rats, marginal ear vein in rabbits, or cephalic vein in dogs).

Pharmacokinetic Blood Sampling

-

Blood Collection: Serial blood samples are collected at predetermined time points post-dose. In rodents, blood is often collected via tail vein or jugular vein cannulation. In larger animals like dogs, blood is collected from peripheral veins.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate plasma. Plasma samples are then stored frozen (e.g., at -20°C or -80°C) until analysis.

Excretion and Metabolism Studies

-

Radiolabeled Compound: To facilitate the quantification of drug-related material, studies often utilize [14C]-labeled this compound.

-

Urine and Feces Collection: Animals are housed in metabolic cages designed to separate and collect urine and feces. Samples are collected at various intervals over a period of several days to determine the extent of excretion.

-

Bile Duct Cannulation (for biliary excretion studies in rats):

-

The rat is anesthetized, and a midline abdominal incision is made.

-

The common bile duct is located and carefully isolated.

-

A small incision is made in the bile duct, and a cannula (e.g., polyethylene tubing) is inserted and secured with surgical suture.

-

The cannula is externalized, and the abdominal incision is closed.

-

Bile is collected into pre-weighed tubes at specified time intervals following drug administration.

-

Bioanalytical Methodology (HPLC-MS/MS)

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound and its metabolites in biological matrices.

-

Sample Preparation:

-

Plasma or tissue homogenate samples are thawed.

-

An internal standard (e.g., a structurally similar compound not present in the sample) is added.

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase column, such as a C18 or Phenyl column (e.g., XBridge Phenyl, 2.5 µm, 4.6 mm x 50 mm).[5]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

-

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for a preclinical pharmacokinetic study.

Caption: Metabolic pathways of this compound in preclinical models.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

This technical guide provides a detailed summary of the preclinical pharmacokinetics and metabolism of this compound. The data presented herein, derived from studies in rats, rabbits, and dogs, demonstrates that this compound is well-absorbed orally and distributes to tissues without accumulation. It is cleared by both renal and hepatic mechanisms, with metabolism leading to the formation of hydroxylated and conjugated metabolites that are primarily excreted in the urine. The provided experimental protocols offer a foundation for the design and execution of future preclinical studies on this compound and other novel chemical entities.

References

- 1. Simultaneous determination of this compound and three metabolites in rat and dog plasmas by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Cage - to separate rodent's urine & faeces [ugobasile.com]

- 3. Maximising the success of bile duct cannulation studies | NC3Rs [nc3rs.org.uk]

- 4. nc3rs.org.uk [nc3rs.org.uk]

- 5. Rapid and sensitive LC-MS/MS method for determination of this compound in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Felbamate Administration in Rodent Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of felbamate in various rodent models of epilepsy. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other potential anti-epileptic drugs.

Introduction to this compound in Epilepsy Research

This compound is an anti-epileptic drug (AED) with a unique mechanism of action, believed to involve the modulation of the NMDA receptor at the strychnine-insensitive glycine site.[1] It has demonstrated a broad spectrum of anticonvulsant activity in several well-established rodent models of epilepsy.[2] These models are crucial for understanding the pathophysiology of epilepsy and for the discovery and development of novel AEDs.[3] This document outlines protocols for this compound administration in three commonly used rodent models: the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) kindling model, and the Kainic Acid (KA) induced seizure model.

Pharmacokinetics of this compound in Rodents

Understanding the pharmacokinetic profile of this compound in rodents is essential for designing effective dosing regimens. This compound is well-absorbed after oral administration in rats, with complete absorption observed.[4] The plasma elimination half-life is dose-dependent and ranges from 2 to 16.7 hours in rats.[4] this compound readily crosses the blood-brain barrier.[4]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Route | Dose (mg/kg) | Reference |

| Cmax | 13.9 - 185.9 µg/mL | Rat | Oral | 1.6 - 1000 | [4] |

| tmax | 1 - 8 hours | Rat | Oral | 1.6 - 1000 | [4] |

| Half-life | 2 - 16.7 hours | Rat | Oral | 1.6 - 1000 | [4] |

| Bioavailability | >90% | Rat | Oral | Not Specified | [5] |

| Protein Binding | 22.4 - 35.9% | Rat | Not Specified | Not Specified | [4] |

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model for generalized tonic-clonic seizures and is effective in identifying AEDs that prevent seizure spread.[6][7][8]

Protocol:

-

Animals: Adult male mice or rats are commonly used.

-

This compound Administration:

-

Prepare this compound suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer this compound via oral (p.o.) or intraperitoneal (i.p.) injection.

-

A range of doses should be tested to determine the median effective dose (ED50).

-

-

Seizure Induction:

-

Seizure Assessment:

-

The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Table 2: this compound Efficacy in the MES Model

| Species | Route | ED50 (mg/kg) | Reference |

| Mouse | i.p. | Not Specified | [2] |

| Rat | p.o. | Not Specified | [2] |

Experimental Workflow for MES Test

Caption: Workflow for this compound in the MES test.

Pentylenetetrazol (PTZ) Kindling Model

The PTZ kindling model is a widely used model of chemical epileptogenesis and is particularly relevant for studying absence and myoclonic seizures.[3][9][10][11]

Protocol:

-

Animals: Adult male mice or rats are typically used.

-

Kindling Induction:

-

Administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg, i.p. for mice) repeatedly (e.g., every other day).[10][12]

-

Observe and score seizure severity after each PTZ injection using a standardized scale (e.g., Racine scale).

-

Animals are considered fully kindled when they consistently exhibit a generalized tonic-clonic seizure (e.g., Racine stage 4 or 5) after PTZ administration.[10]

-

-

This compound Administration:

-

Seizure Assessment:

-

Score seizure severity for a defined period (e.g., 30 minutes) after each PTZ injection.

-

Compare seizure scores between this compound-treated and vehicle-treated groups.

-

Table 3: this compound Efficacy in the PTZ Kindling Model (Rats)

| This compound Dose (mg/kg, i.p.) | Mean Seizure Score (at end of treatment) | Control (PTZ alone) Mean Seizure Score | Reference |

| 300 | 1.5 | 3.3 | [12] |

| 400 | 0.9 | 3.3 | [12] |

Experimental Workflow for PTZ Kindling

Caption: Workflow for this compound in PTZ kindling.

Kainic Acid (KA) Induced Seizure Model

The KA model is a robust model of temporal lobe epilepsy (TLE), characterized by the induction of status epilepticus (SE) followed by a latent period and the development of spontaneous recurrent seizures.[13][14]

Protocol:

-

Animals: Adult male rats or mice.

-

KA Administration and SE Induction:

-

KA can be administered systemically (i.p. or s.c.) or directly into the brain (e.g., intrahippocampal).[15]

-

For systemic administration in rats, an initial dose of 7.5 mg/kg followed by repeated injections of 2.5 mg/kg every 30 minutes can be used to induce SE.[13]

-

Monitor animals for behavioral signs of seizures and confirm SE electrographically if possible.

-

-

This compound Administration:

-

This compound can be administered to terminate SE or during the chronic phase to suppress spontaneous recurrent seizures.

-

For SE termination, intravenous (i.v.) administration may be required. One study in a perforant path stimulation model (another model of SE) used i.v. This compound at doses of 50, 100, and 200 mg/kg.[16][17]

-

-

Seizure Assessment:

-

During SE, monitor seizure duration and severity.

-

During the chronic phase, use video-EEG monitoring to quantify the frequency and duration of spontaneous recurrent seizures.

-

Table 4: this compound Efficacy in a Status Epilepticus Model (Perforant Path Stimulation in Rats)

| This compound Dose (mg/kg, i.v.) | Total Time in Seizures (minutes) | Control (No Treatment) Time in Seizures (minutes) | Reference |

| 50 | 290 ± 251 | 410 ± 133 | [16][17] |

| 100 | 15.3 ± 9 | 410 ± 133 | [16][17] |

| 200 | 7 ± 1 | 410 ± 133 | [16][17] |

Experimental Workflow for KA-Induced Seizures

Caption: Workflow for this compound in the KA model.

Mechanism of Action of this compound

This compound's anticonvulsant properties are thought to be mediated, at least in part, by its interaction with the NMDA receptor complex. Specifically, it acts as an antagonist at the strychnine-insensitive glycine co-agonist binding site.

Signaling Pathway Diagram

Caption: this compound's action on the NMDA receptor.

Important Considerations

-

Animal Welfare: All animal procedures should be performed in accordance with relevant institutional and national guidelines for animal care and use.

-

Dose-Response: It is critical to establish a full dose-response curve for this compound in the chosen model to accurately determine its potency and efficacy.

-

Vehicle Controls: Appropriate vehicle control groups must be included in all experiments.

-

Adverse Effects: Monitor animals for any potential adverse effects of this compound, which can include sedation and motor impairment at higher doses. In humans, this compound is associated with a risk of aplastic anemia and hepatic failure.[5] While these are less commonly monitored in acute rodent studies, awareness of potential toxicity is important.

-

Drug Interactions: When using this compound in combination with other drugs, be aware of potential pharmacokinetic and pharmacodynamic interactions.[18][19]

These protocols and application notes provide a foundation for the use of this compound in preclinical epilepsy research. Adaptation of these protocols may be necessary depending on the specific research question and experimental design.

References

- 1. Evidence for anticonvulsant and neuroprotectant action of this compound mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative anticonvulsant activity and neurotoxicity of this compound and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archepilepsy.org [archepilepsy.org]

- 4. This compound pharmacokinetics in the rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 11. 2024.sci-hub.ru [2024.sci-hub.ru]

- 12. Anticonvulsant effect of this compound in the pentylenetetrazole kindling model of epilepsy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]

- 14. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound in experimental model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Interaction of this compound with several other antiepileptic drugs against seizures induced by maximal electroshock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Levetiracetam and this compound interact both pharmacodynamically and pharmacokinetically: an isobolographic analysis in the mouse maximal electroshock model - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC-UV method for Felbamate quantification in plasma

An HPLC-UV method offers a reliable and accessible approach for the quantification of felbamate in plasma, crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides detailed application notes and protocols for this purpose, targeting researchers, scientists, and professionals in drug development. The method is based on reversed-phase high-performance liquid chromatography coupled with ultraviolet detection.

Application Notes

Introduction

This compound is an antiepileptic drug used in the management of focal seizures and Lennox-Gastaut syndrome.[1] Therapeutic drug monitoring of this compound is essential to optimize dosage, ensure efficacy, and minimize the risk of adverse effects, including aplastic anemia and hepatic failure.[1] The HPLC-UV method described provides a robust and cost-effective solution for routine clinical use.

Method Principle

This method involves the separation of this compound from plasma components using a reversed-phase HPLC column. Prior to chromatographic analysis, plasma proteins are removed to prevent column contamination and interference. Quantification is achieved by measuring the UV absorbance of this compound at a specific wavelength and comparing it to a standard curve. An internal standard is often used to improve the accuracy and precision of the method.

Sample Preparation

Two primary methods for sample preparation are commonly employed: protein precipitation and liquid-liquid extraction.

-

Protein Precipitation: This is a simpler and faster technique involving the addition of a solvent like methanol or acetonitrile to the plasma sample.[2][3][4][5][6] This denatures and precipitates the plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing this compound, can be directly injected into the HPLC system. This method is well-suited for high-throughput analysis.[2][4]

-

Liquid-Liquid Extraction: This method offers a cleaner extract by partitioning this compound from the aqueous plasma into an immiscible organic solvent, such as dichloromethane.[7] After separation of the layers, the organic solvent is evaporated, and the residue containing this compound is reconstituted in the mobile phase for injection. While more time-consuming, this technique can provide higher recovery and reduce matrix effects.

Chromatographic Conditions

The separation is typically achieved on a C18 or similar octadecylsilane (ODS) column.[2][4][7] The mobile phase is an isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol).[2][4][7] The UV detection wavelength for this compound is consistently set at 210 nm.[2][3][4][7]

Experimental Protocols

Protocol 1: Protein Precipitation Method

This protocol is adapted from a simple and rapid procedure suitable for routine clinical use.[2][4]

1. Materials and Reagents

-

This compound reference standard

-

Trimethadione (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic

-

Potassium phosphate dibasic trihydrate

-

o-Phosphoric acid

-

Ultrapure water

-

Drug-free human plasma

2. Preparation of Solutions

-

Phosphate Buffer (0.05 M, pH 6.9): Dissolve 4.42 g of potassium phosphate monobasic and 3.99 g of potassium phosphate dibasic trihydrate in 1 L of ultrapure water. Adjust the pH to 6.9 with o-phosphoric acid if necessary.[2]

-

Mobile Phase: Mix the 0.05 M phosphate buffer, methanol, and acetonitrile in a ratio of 64:18:18 (v/v/v).[2] Filter the mobile phase through a 0.2 µm filter before use.[2]

-

This compound Stock Solution (200 mg/L): Accurately weigh and dissolve the this compound reference standard in methanol.

-

Internal Standard (IS) Stock Solution (400 mg/L): Accurately weigh and dissolve trimethadione in methanol.[2]

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking drug-free plasma with the this compound stock solution to achieve final concentrations ranging from 2 to 200 mg/L.[2] Prepare QCs at low, medium, and high concentrations in the same manner.

3. Sample Preparation

-

Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 200 µL of methanol containing the internal standard (trimethadione at 400 mg/L).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to an autosampler vial for injection.

4. HPLC-UV Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Microsorb-MV C18, 5 µm, 250 x 4.6 mm, with a suitable guard column.[2][4]

-

Mobile Phase: Phosphate buffer (0.05 M, pH 6.9):methanol:acetonitrile (64:18:18, v/v/v).[2]

-

Injection Volume: 50 µL.

-

Run Time: Approximately 9 minutes.[2]

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples and QCs from the calibration curve using a linear regression model.

Protocol 2: Liquid-Liquid Extraction Method

This protocol is based on an automated method and is suitable for achieving cleaner extracts.[7]

1. Materials and Reagents

-

This compound reference standard

-

Primidone (Internal Standard)

-

Dichloromethane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (0.015 M, pH 6.5)

-

Ultrapure water

-

Drug-free human plasma

2. Preparation of Solutions

-

Phosphate Buffer (0.015 M, pH 6.5): Prepare and adjust the pH as described in Protocol 1, using appropriate amounts of phosphate salts.

-

Mobile Phase: Mix the 0.015 M phosphate buffer and acetonitrile in a ratio of 79:21 (v/v).[7]

-

This compound and Internal Standard Solutions: Prepare stock solutions, calibration standards, and QCs as described in Protocol 1, using primidone as the internal standard.

3. Sample Preparation

-

Pipette 200 µL of plasma sample, calibrator, or QC into a glass tube.

-

Add the internal standard solution.

-

Add 1 mL of dichloromethane.

-

Vortex for 1 minute to extract this compound and the internal standard.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Transfer the lower organic layer (dichloromethane) to a clean tube.

-

Evaporate the dichloromethane to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for injection.

4. HPLC-UV Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Hypersil ODS, 5 µm, 150 x 4.6 mm.[7]

-

Mobile Phase: Phosphate buffer (0.015 M, pH 6.5):acetonitrile (79:21, v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 50 µL.

-

UV Detection: 210 nm.[7]

Quantitative Data Summary

The performance characteristics of the described HPLC-UV methods are summarized below.

| Parameter | Protein Precipitation Method | Liquid-Liquid Extraction Method |

| Linearity Range | 2 - 200 mg/L[2][4] | 0.1 - 10 µg/mL (equivalent to 0.1 - 10 mg/L)[7] |

| Correlation Coefficient (r²) | > 0.999[2] | Not explicitly stated, but linearity is implied |

| Within-Day Precision (%RSD) | < 5%[2][4] | < 3.8% (except at LLOQ)[7] |

| Between-Day Precision (%RSD) | < 5%[2][4] | < 5.0%[7] |

| Accuracy (% Recovery) | 97% - 105%[2][4] | -3.7% to +7.4% (within-day bias)[7] |

| Mean Absolute Recovery | > 100% (for this compound and IS)[2] | 75.2% (this compound), 74.7% (primidone)[7] |

| Lower Limit of Quantitation (LLOQ) | 2 mg/L[2][4] | 0.1 µg/mL (0.1 mg/L)[7] |

| Internal Standard | Trimethadione[2] | Primidone[7] |

| Plasma Volume | 100 µL[2][4] | 200 µL[7] |

Visualizations

Caption: Workflow for this compound quantification using protein precipitation.

Caption: Workflow for this compound quantification using liquid-liquid extraction.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug monitoring and toxicology: a simple procedure for the monitoring of this compound by HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An automated analytical method for the determination of this compound in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Analysis of Felbamate and its Metabolites in Tissue Samples

Audience: Researchers, scientists, and drug development professionals.

Abstract Felbamate is an anti-epileptic drug utilized for treating seizures that are refractory to other medications[1][2]. Its use, however, is limited due to the risk of severe idiosyncratic reactions such as aplastic anemia and hepatic failure[3][4]. The mechanism of this toxicity is thought to involve the bioactivation of this compound into a highly reactive metabolite[4]. Therefore, a rapid, sensitive, and accurate analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research. This document provides a detailed protocol for the quantification of this compound in tissue samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is based on a simple protein precipitation extraction procedure and offers high recovery and accuracy.

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4[3][5]. This process converts this compound into several metabolites, including parahydroxythis compound, 2-hydroxythis compound, and this compound monocarbamate, none of which possess significant anticonvulsant activity[3]. The metabolism of this compound is a critical aspect of its pharmacokinetic profile and is essential to consider in drug interaction studies[5].

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section details the complete workflow for the analysis of this compound in tissue samples, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

This compound analytical standard

-

Carisoprodol (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Formate

-

Isopropanol

-

Phosphate-Buffered Saline (PBS)

-

Homogenizer

-

Microcentrifuge tubes

-

Analytical balance

-

Calibrated pipettes

Sample Preparation Workflow

The sample preparation involves tissue homogenization followed by a simple and rapid protein precipitation step to extract the analyte and internal standard.

Caption: Workflow for tissue sample preparation.

Detailed Sample Preparation Protocol

-

Weigh approximately 100 mg of tissue (e.g., brain, liver).

-

Homogenize the tissue in deionized water to a final concentration of 100 mg/mL[1][2].

-

Pipette 100 µL of the tissue homogenate into a microcentrifuge tube[1][6].

-

Spike the sample with 1 ng of the internal standard, carisoprodol (e.g., 10 µL of a 100 ng/mL solution)[1].

-

Briefly vortex the mixture.

-

Vortex the sample continuously for 10 minutes[1].

-

Centrifuge the sample for 10 minutes at 21,000 x g at room temperature[1].

-

Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines the conditions for liquid chromatography and mass spectrometry.

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Waters Acquity UPLC or equivalent |

| Column | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm[1][2] |

| Column Temperature | 50 °C |

| Mobile Phase A | 3 mM Ammonium Formate in Water:Methanol (50:50)[7] |

| Mobile Phase B | 3 mM Ammonium Formate in Methanol:Isopropanol (50:50)[7] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Run Time | Approximately 4 minutes |

| Elution Time (this compound) | ~2.1 min[1] |

| Elution Time (Carisoprodol) | ~2.4 min[1] |

| Mass Spectrometry | |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V[7] |

| Source Temperature | 350 °C[7] |

| MRM Transitions | |

| This compound | m/z 239 → 117[1][6] |

| Carisoprodol (IS) | m/z 261 → 176[1][6] |

Data and Results

The method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound in tissue homogenates.

Table 1: Calibration Curve Linearity and Lower Limits of Quantification (LLOQ)

| Matrix | Linearity Range (pg/mg) | Correlation Coefficient (r²) |

| Mouse Brain Homogenate | 25 - 5000 | > 0.99 |

| Mouse Liver Homogenate | 25 - 5000 | > 0.99 |

Data derived from published literature[1][2].

Table 2: Accuracy and Precision in Tissue Homogenates

The accuracy and precision of the method were evaluated at various concentrations in different tissue matrices.

| Matrix | Concentration (pg/mg) | Within-Run Accuracy (%) | Within-Run Precision (%RSD) | Between-Run Accuracy (%) | Between-Run Precision (%RSD) |

| Mouse Brain | 50 | 94.1 | 8.4 | 92.5 | 5.9 |

| 500 | 97.1 | 0.4 | 99.7 | 1.1 | |

| 5000 | 96.2 | 3.5 | 98.6 | 2.3 | |

| Mouse Liver | 50 | 95.5 | 6.2 | 93.1 | 4.8 |

| 500 | 96.8 | 1.5 | 97.4 | 3.1 | |

| 5000 | 95.9 | 2.1 | 96.5 | 2.9 |

Data derived from a study by Remington et al.[1]. Within-run and between-run data are presented to demonstrate the method's reproducibility.

Table 3: Recovery

| Matrix | Recovery (%) |

| Tissue Homogenates | > 97%[1][2] |

Conclusion

This application note outlines a validated LC-MS/MS method for the rapid and accurate quantification of this compound in tissue samples such as brain and liver[1]. The protocol employs a straightforward protein precipitation technique that yields high recovery and clean extracts[1][6]. The method is highly sensitive, with a wide linear range suitable for various preclinical studies, including pharmacokinetics, bioavailability, and toxicology assessments[1]. The robustness and reliability of this method make it an invaluable tool for researchers and drug development professionals investigating the disposition and effects of this compound.

References

- 1. Rapid and sensitive LC–MS/MS method for determination of this compound in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and sensitive LC-MS/MS method for determination of this compound in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetic interactions with this compound. In vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Electrophysiological Characterization of Felbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro electrophysiology techniques to elucidate the mechanisms of action of the anti-epileptic drug, Felbamate. The following sections offer comprehensive experimental protocols, quantitative data summaries, and visual representations of the workflows and signaling pathways involved.

Introduction